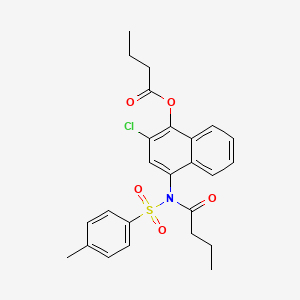![molecular formula C20H22F3N5O2S B2568711 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide CAS No. 886908-77-6](/img/structure/B2568711.png)
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves designing and characterizing a series of novel triazole-pyrimidine-based compounds using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The peak for CH3 of the pyrimidine ring was observed as a singlet in the range δ 2.38–2.50 ppm .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazol ring attached to a piperidine ring via a carboxamide group. The compound also contains an ethyl group attached to the thiazolo ring and a trifluoromethylphenyl group attached to the triazol ring.Scientific Research Applications
Drug Discovery
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide (let’s call it “Compound X” for brevity) has garnered significant attention in drug discovery due to its unique structure and promising biological activities. Researchers have explored its potential as a lead compound for developing novel drugs. Some notable aspects include:
- Anticonvulsant Properties : Compound X exhibits anticonvulsant effects, making it a candidate for treating epilepsy and related disorders .
- Anticancer Potential : Investigations have revealed that Compound X possesses anticancer properties. It could serve as a scaffold for designing targeted therapies against specific cancer types .
- Antibiotic Activity : The compound shares structural similarities with known antibiotics, such as β-lactam antibiotic tazobactam. Researchers are exploring its potential as an antimicrobial agent .
Organic Synthesis
1,2,3-Triazoles, including Compound X, play a pivotal role in organic synthesis. Here’s why:
- Click Chemistry : The synthesis of 1,2,3-triazoles often involves click chemistry, a powerful and efficient approach. Researchers utilize Compound X as a building block for constructing complex molecules .
Supramolecular Chemistry
Supramolecular chemistry focuses on non-covalent interactions between molecules. Compound X contributes to this field in the following ways:
- Host-Guest Systems : Researchers explore its ability to form inclusion complexes with other molecules, leading to novel host-guest systems .
Chemical Biology
Chemical biology investigates the interactions between small molecules and biological systems. Compound X has been studied in this context:
- Bioconjugation : Its functional groups allow for bioconjugation, enabling the attachment of specific molecules (e.g., fluorescent probes) to biological targets .
Fluorescent Imaging
Fluorescent imaging relies on compounds with excellent fluorescence properties. Compound X contributes to this field:
- Fluorescent Probes : Researchers have explored its use as a fluorescent probe for cellular imaging, tracking specific cellular processes .
Materials Science
Materials science benefits from the unique properties of 1,2,3-triazoles, including Compound X:
- Polymer Chemistry : Researchers incorporate triazole motifs into polymers, enhancing their stability and functionality .
Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1-16). IntechOpen. DOI: 10.5772/intechopen.92692
Mechanism of Action
The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2S/c1-2-14-25-19-28(26-14)18(30)16(31-19)15(27-9-7-12(8-10-27)17(24)29)11-3-5-13(6-4-11)20(21,22)23/h3-6,12,15,30H,2,7-10H2,1H3,(H2,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYAIYVEKOOTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(phenylthio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2568628.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)


![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2568637.png)
![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)

![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)
![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)

